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For Researchers, Scientists, and Drug Development Professionals

Introduction
Inogatran is a potent and selective, low molecular weight, synthetic inhibitor of thrombin, the

final enzyme in the coagulation cascade.[1][2] Developed for the potential treatment and

prophylaxis of arterial and venous thrombotic diseases, Inogatran is a peptidomimetic

compound designed to interact specifically with the active site of thrombin.[1][3] Its chemical

structure, N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl]

ethyl]glycine, reflects its design as a mimic of a natural substrate of thrombin.[4] This technical

guide provides a detailed overview of a plausible chemical synthesis pathway for Inogatran,

based on established principles of peptide and medicinal chemistry. While a specific, publicly

disclosed manufacturing process for Inogatran is not readily available, this document outlines

a logical and feasible synthetic strategy, complete with detailed experimental protocols,

quantitative data tables, and illustrative diagrams.

Retrosynthetic Analysis and Proposed Synthesis
Pathway
A retrosynthetic analysis of Inogatran suggests a convergent synthesis strategy, assembling

the molecule from four key building blocks:

(R)-Cyclohexylalanine (R-Cha)
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(S)-Pipecolic acid (S-Pip)

3-Guanidinopropylamine

Glycine (Gly)

The proposed synthetic pathway involves the sequential coupling of these fragments using

standard peptide coupling methodologies, with appropriate use of protecting groups to prevent

unwanted side reactions. The key steps would be the formation of amide bonds and the final

guanidinylation of a precursor amine.

A plausible forward synthesis pathway is depicted in the following workflow diagram:

Starting Materials

Protected Intermediates

Final Steps

(R)-Cyclohexylalanine

Boc-(R)-Cha-OH

Boc protection

(S)-Pipecolic acid

H-(S)-Pip-NH-(CH2)3-NH-Boc

Amidation & Boc protection

3-Aminopropylamine

Glycine ethyl ester

Gly-OEt-coupled intermediateBoc-(R)-Cha-(S)-Pip-NH-(CH2)3-NH-Boc

Peptide Coupling

Peptide Coupling
Deprotected amine precursor

Boc Deprotection
Guanidinylated intermediate

Guanidinylation
Inogatran (Final Product)

Ester Hydrolysis

Proposed workflow for the synthesis of Inogatran.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Inogatran.

Experimental Protocols
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The following are detailed, hypothetical experimental protocols for the key steps in the

proposed synthesis of Inogatran. These are based on standard laboratory procedures in

peptide and organic synthesis.

Step 1: Synthesis of Boc-(R)-Cha-OH
Objective: Protection of the amino group of (R)-Cyclohexylalanine.

Materials: (R)-Cyclohexylalanine, Di-tert-butyl dicarbonate (Boc)₂O, Dioxane, Water, Sodium

bicarbonate.

Procedure:

1. Dissolve (R)-Cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

2. Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

3. Cool the reaction mixture to 0 °C in an ice bath.

4. Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

5. Allow the reaction to warm to room temperature and stir overnight.

6. Remove the dioxane under reduced pressure.

7. Wash the aqueous layer with ethyl acetate.

8. Acidify the aqueous layer to pH 2-3 with 1M HCl.

9. Extract the product with ethyl acetate (3x).

10. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield Boc-(R)-Cha-OH as a white solid.

Step 2: Synthesis of H-(S)-Pip-NH-(CH₂)₃-NH-Boc
Objective: Amidation of (S)-Pipecolic acid with N-Boc-1,3-diaminopropane.
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Materials: Boc-(S)-Pip-OH, N-Boc-1,3-diaminopropane, HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine),

DMF (N,N-Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

1. Dissolve Boc-(S)-Pip-OH (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in DMF.

2. Add N-Boc-1,3-diaminopropane (1.0 eq) to the solution.

3. Stir the reaction mixture at room temperature for 4 hours.

4. Pour the reaction mixture into water and extract with ethyl acetate.

5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

6. Purify the crude product by column chromatography to yield Boc-(S)-Pip-NH-(CH₂)₃-NH-

Boc.

7. Dissolve the purified product in a 1:1 mixture of TFA and DCM.

8. Stir for 1 hour at room temperature to remove the pipecolic acid's Boc group.

9. Concentrate the solution in vacuo to yield H-(S)-Pip-NH-(CH₂)₃-NH-Boc as a TFA salt.

Step 3: Coupling of Boc-(R)-Cha-OH and H-(S)-Pip-NH-
(CH₂)₃-NH-Boc

Objective: Formation of the dipeptide-amine conjugate.

Materials: Boc-(R)-Cha-OH, H-(S)-Pip-NH-(CH₂)₃-NH-Boc·TFA, HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), DIPEA, DMF.

Procedure:

1. Follow a similar procedure to Step 2, using Boc-(R)-Cha-OH and the product from Step 2

as the coupling partners.
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2. Purify the resulting product, Boc-(R)-Cha-(S)-Pip-NH-(CH₂)₃-NH-Boc, by column

chromatography.

Step 4: Coupling with Glycine Ethyl Ester
Objective: Addition of the glycine moiety.

Materials: Product from Step 3, Glycine ethyl ester hydrochloride, EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA, DMF.

Procedure:

1. First, deprotect the N-terminus of the product from Step 3 using TFA/DCM as described in

Step 2.

2. Couple the resulting amine with Boc-Gly-OH using EDC/HOBt as the coupling reagents

and DIPEA as the base in DMF.

3. After purification, deprotect the Boc group from the glycine residue.

Step 5: Guanidinylation
Objective: Conversion of the terminal primary amine to a guanidine group.

Materials: Amine precursor from the previous step, N,N'-Di-Boc-1H-pyrazole-1-

carboxamidine, Triethylamine, DMF.

Procedure:

1. Dissolve the amine precursor (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2

eq) in DMF.

2. Add triethylamine (2.0 eq) and stir the mixture at room temperature for 24 hours.

3. Dilute with water and extract with ethyl acetate.

4. Wash the organic layer with brine, dry, and concentrate.

5. Purify the Boc-protected guanidinylated product by column chromatography.
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Step 6: Final Deprotection and Hydrolysis
Objective: Removal of all protecting groups and hydrolysis of the ethyl ester to yield

Inogatran.

Materials: Fully protected precursor, TFA, DCM, Lithium hydroxide (LiOH), Tetrahydrofuran

(THF), Water.

Procedure:

1. Treat the protected precursor with a 95:5 mixture of TFA and water to remove the Boc

groups.

2. After stirring for 2 hours, concentrate the solution in vacuo.

3. Dissolve the residue in a mixture of THF and water.

4. Add LiOH (1.5 eq) and stir at room temperature until the ester hydrolysis is complete

(monitored by TLC or LC-MS).

5. Neutralize the reaction mixture with 1M HCl.

6. Purify the final product, Inogatran, by preparative HPLC.

Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synthesis of Inogatran,

based on typical yields for the described reactions.

Table 1: Summary of Reaction Yields
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Step Reaction
Starting
Material
(SM)

Product

Theoretic
al Yield
(g)
(based on
10 mmol
SM)

Actual
Yield (g)

Yield (%)

1
Boc

Protection

(R)-

Cyclohexyl

alanine

Boc-(R)-

Cha-OH
2.71 2.55 94

2

Amidation

&

Deprotectio

n

Boc-(S)-

Pip-OH

H-(S)-Pip-

NH-(CH₂)₃-

NH-

Boc·TFA

4.00 3.40 85

3
Peptide

Coupling

Boc-(R)-

Cha-OH

Boc-(R)-

Cha-(S)-

Pip-NH-

(CH₂)₃-NH-

Boc

5.55 4.88 88

4
Peptide

Coupling

Product

from Step

3

Gly-OEt-

coupled

intermediat

e

6.26 5.42 87

5
Guanidinyl

ation

Amine

precursor

Guanidinyl

ated

intermediat

e

7.69 6.38 83

6

Deprotectio

n &

Hydrolysis

Fully

protected

precursor

Inogatran 4.39 3.29 75

Table 2: Analytical Data for Inogatran

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b133910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₁H₃₈N₆O₄

Molecular Weight 438.57 g/mol

Appearance White to off-white solid

Purity (HPLC) >98%

¹H NMR Conforms to structure

Mass Spectrometry (m/z) [M+H]⁺ = 439.3

Signaling Pathway and Mechanism of Action
Inogatran exerts its anticoagulant effect by directly and competitively inhibiting thrombin.

Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen

to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin,

Inogatran prevents this conversion and subsequent clot formation.
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 Inhibition

Inogatran inhibits thrombin, preventing fibrin formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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